Phloroglucinol

Description

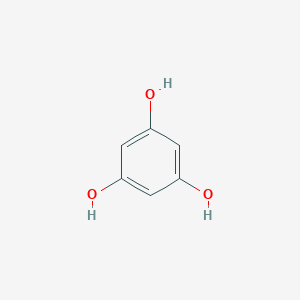

Structure

3D Structure

Properties

IUPAC Name |

benzene-1,3,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c7-4-1-5(8)3-6(9)2-4/h1-3,7-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDYQQDYXPDABM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048354 | |

| Record name | 1,3,5-Trihydroxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; Discolored by light; [Merck Index] White or cream colored powder; [MSDSonline] Crystallizes in anhydrous or dihydrate form; Sweet tasting crystals; [Ullmann], Solid | |

| Record name | Phloroglucinol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8601 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3,5-Trihydroxybenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013675 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

10.6 mg/mL at 20 °C | |

| Record name | 1,3,5-Trihydroxybenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013675 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00016 [mmHg] | |

| Record name | Phloroglucinol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8601 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

108-73-6 | |

| Record name | Phloroglucinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phloroglucinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phloroglucinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12944 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | phloroglucinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1572 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Benzenetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Trihydroxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phloroglucinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.284 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHLOROGLUCINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DHD7FFG6YS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3,5-Trihydroxybenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013675 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

218.5 °C | |

| Record name | 1,3,5-Trihydroxybenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013675 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Natural Occurrence of Phloroglucinol

Phloroglucinol Biosynthetic Pathways in Microorganisms

In the microbial world, phloroglucinol biosynthesis is notably associated with certain bacterial species, particularly within the genus Pseudomonas. These bacteria utilize phloroglucinol as a precursor for more complex secondary metabolites, such as 2,4-diacetylphloroglucinol (B43620) (DAPG) nih.govelifesciences.orgmdpi.comresearchgate.netnih.gov.

The biosynthesis of 2,4-diacetylphloroglucinol (DAPG) in Pseudomonas species commences with the synthesis of phloroglucinol. This initial step is catalyzed by the enzyme PhlD, a type III polyketide synthase elifesciences.orgmdpi.comresearchgate.netfrontiersin.orgfrontiersin.orgresearchgate.netfrontiersin.orgnih.govasm.org. PhlD facilitates the condensation of three molecules of malonyl-CoA, a key intermediate of central carbon metabolism, to yield phloroglucinol wikipedia.orgelifesciences.orgmdpi.comresearchgate.netfrontiersin.orgfrontiersin.orgresearchgate.netnih.govuniprot.org. Following the formation of phloroglucinol, a series of acetylation reactions occur. Phloroglucinol is sequentially acetylated to form monoacetylphloroglucinol (MAPG) and subsequently 2,4-diacetylphloroglucinol (DAPG). These acetylation steps are carried out by a multi-component enzyme complex composed of the proteins PhlA, PhlB, and PhlC elifesciences.orgmdpi.comresearchgate.netfrontiersin.orgfrontiersin.orgresearchgate.netfrontiersin.orgnih.govasm.org. The genes responsible for DAPG biosynthesis, including phlACBD and regulatory elements, are typically organized within a conserved gene cluster in the bacterial genome frontiersin.orgresearchgate.netfrontiersin.orgnih.govasm.org.

The primary enzyme catalyzing the committed step in phloroglucinol biosynthesis within the DAPG pathway is PhlD. PhlD is characterized as a type III polyketide synthase wikipedia.orgelifesciences.orgmdpi.comresearchgate.netfrontiersin.orgfrontiersin.orgresearchgate.netnih.govasm.orguniprot.orgresearchgate.netniscpr.res.in. Its catalytic mechanism involves the iterative condensation of three molecules of malonyl-CoA mdpi.com. The proposed pathway for phloroglucinol formation by PhlD involves the synthesis of a linear polyketide intermediate, specifically 3,5-diketoheptanedioate, which then undergoes decarboxylation and intramolecular cyclization via a Claisen condensation reaction mdpi.com. While malonyl-CoA is the preferred substrate, in vitro studies have shown that PhlD can also accept other aliphatic acyl-CoAs with chain lengths ranging from C4 to C12 as starter substrates mdpi.comuniprot.org. Despite its crucial role, PhlD exhibits relatively low productivity, which presents a challenge for large-scale industrial production of phloroglucinol uniprot.orgresearchgate.net.

Besides PhlD, other enzymatic routes to phloroglucinol exist in microorganisms. For instance, the bacterium Pelobacter acidigallici utilizes pyrogallol (B1678534) hydroxytransferase to produce phloroglucinol from 1,2,3,5-tetrahydroxybenzene and pyrogallol wikipedia.org. Phloretin (B1677691) hydrolase can also yield phloroglucinol from phloretin wikipedia.org. However, in the context of the prominent microbial production of acetylated phloroglucinol derivatives, PhlD-mediated synthesis from malonyl-CoA is the central pathway.

Microorganisms often exhibit metabolic co-regulation between different secondary metabolite biosynthetic pathways, which can be crucial for optimizing their interactions with the environment elifesciences.orgnih.govnih.gov. A notable example of this co-regulation involves phloroglucinol biosynthesis and the production of other antimicrobial compounds, such as pyoluteorin (B1679884), in Pseudomonas protegens. In this bacterium, phloroglucinol, an intermediate in the DAPG biosynthetic pathway, serves a dual purpose elifesciences.orgmdpi.comnih.govnih.gov. A halogenase enzyme, PltM, encoded within the pyoluteorin gene cluster, transforms phloroglucinol into mono- and di-chlorinated phloroglucinols elifesciences.orgmdpi.comnih.govnih.gov. These chlorinated derivatives then function as signaling molecules that activate the expression of genes responsible for pyoluteorin biosynthesis elifesciences.orgmdpi.comnih.govnih.gov. This intricate co-regulatory mechanism allows P. protegens to coordinate the production of DAPG and pyoluteorin, potentially enabling a more effective deployment of these distinct antimicrobial compounds in competitive and cooperative microbial interactions elifesciences.orgnih.govnih.gov.

Beyond this specific example, the regulation of DAPG biosynthesis, and thus phloroglucinol production, is also influenced by broader regulatory networks like the Gac/Rsm system, which exerts control at the posttranscriptional level asm.org. Transcriptional regulators such as PhlF and PhlH are involved in modulating DAPG production frontiersin.orgnih.govasm.org. Additionally, the enzyme PhlG can hydrolyze DAPG back to MAPG, providing a mechanism for negative feedback regulation of the pathway frontiersin.orgnih.govasm.org.

Due to the industrial importance of phloroglucinol, significant efforts have been directed towards its microbial production through genetic engineering. Engineered bacterial strains, including Escherichia coli and Yarrowia lipolytica, have been developed to produce phloroglucinol researchgate.netresearchgate.netresearchgate.netdntb.gov.ua. A common strategy involves the overexpression of the key biosynthetic gene, phlD, from Pseudomonas species in these host organisms researchgate.netresearchgate.netresearchgate.net.

Furthermore, researchers have explored the use of alternative and less costly carbon sources for microbial phloroglucinol production. Acetate (B1210297), for instance, has been successfully utilized as a feedstock in engineered E. coli strains researchgate.netresearchgate.netdntb.gov.uarsc.org. This approach involves engineering the host organism to efficiently assimilate acetate and channel it towards the production of malonyl-CoA, the direct precursor for PhlD-catalyzed phloroglucinol synthesis researchgate.netresearchgate.netrsc.org. Strategies include assembling acetate assimilation pathways and optimizing metabolic flux towards malonyl-CoA production researchgate.netresearchgate.netrsc.org.

Beyond bacteria, genetic engineering has also been applied to plants to produce phloroglucinol. Studies have demonstrated the production of phloroglucinol in Arabidopsis plants engineered to express a bacterial phlD gene researchgate.net. This highlights the potential for utilizing plants as biofactories for sustainable phloroglucinol production.

Metabolic Co-regulation of Phloroglucinol Biosynthesis with Other Secondary Metabolites

Occurrence of Phloroglucinol and its Derivatives in Plants and Algae

Phloroglucinol and its diverse array of derivatives are widely distributed in the plant kingdom and in brown algae wikipedia.orgnih.govnih.govtandfonline.comresearchgate.net. These compounds represent a significant class of secondary metabolites with varied structures and biological roles.

Phloroglucinol derivatives have been identified in numerous plant families, including Aspidiaceae, Cannabinaceae, Clusiaceae, Compositae, Crassulaceae, Euphorbiaceae, Fagaceae, Guttiferae, Lauraceae, Myrtaceae, Rosaceae, and Rutaceae researchgate.net. Examples of simple phloroglucinol derivatives found in plants include phloroglucinol β-D-glucoside (phlorin) in Cannabis sativa and citrus fruits researchgate.net. Acyl derivatives of phloroglucinol are present in the fronds of ferns like Dryopteris arguta and Dryopteris crassirhizoma wikipedia.org. Humulone, a bitter compound found in hops (Humulus lupulus), is a phloroglucinol derivative with isoprenoid side chains wikipedia.org.

Brown algae are another significant source of phloroglucinol and its derivatives, particularly phlorotannins wikipedia.orgresearchgate.netvulcanchem.com. Species such as Ecklonia stolonifera, Eisenia bicyclis, and those in the genus Zonaria are known to produce phloroglucinol and various phloroglucinol derivatives wikipedia.org. Phlorotannins are complex polymeric phloroglucinols linked by aryl-ether bonds vulcanchem.com.

The genus Hypericum (Hypericaceae) is particularly renowned for its rich production of phloroglucinol derivatives impactfactor.orgull.esresearchgate.nettandfonline.com. Phytochemical studies have revealed the presence of a vast number of these compounds in Hypericum species, with over 400 derivatives isolated and characterized from this genus alone nih.govull.es.

The phloroglucinol derivatives found in Hypericum species exhibit significant structural diversity and can be broadly classified into several groups, including prenylated phloroglucinols, dimeric acylphloroglucinols, polycyclic polyprenylated acylphloroglucinols, simple benzophenones, and phloroglucinol-terpene adducts ull.es. Well-known examples include hyperforin (B191548), a monomeric phloroglucinol derivative found in Hypericum perforatum impactfactor.org. Brazilian Hypericum species, such as H. polyanthemum, H. caprifoliatum, and H. myrianthum, are known to accumulate dimeric phloroglucinol derivatives like uliginosin B, hyperbrasilol B, and japonicin A impactfactor.org. Simple phloroglucinol derivatives have also been isolated from species like Hypericum cistifolium frontiersin.org. The abundance and structural variety of phloroglucinol derivatives in Hypericum contribute to the genus's recognized biological activities ull.es.

Phloroglucinol Compounds in Eucalyptus Species

Eucalyptus species are a rich source of biologically active compounds, notably formylated phloroglucinol compounds (FPCs) koreascience.kresmed.orgnih.gov. These compounds are unique to Eucalyptus and are characterized as mono- to tetra-formylated phloroglucinol derivatives, often incorporating a terpene moiety nih.govfrontiersin.org. Key examples of FPCs found in Eucalyptus include sideroxylonals, macrocarpals, euglobals, and robustadials koreascience.kresmed.org. Sideroxylonals are compounds possessing a 2-phenylchromane skeleton frontiersin.org. Macrocarpals have demonstrated potent antibacterial activity against Gram-positive bacteria and also exhibit HIV-RTase inhibitory activity koreascience.kr. Euglobals are recognized as potent inhibitors of Epstein-Barr virus activation koreascience.kr. These formylated phloroglucinol compounds are particularly concentrated in the subgenus Symphyomyrtus esmed.org. Research indicates that FPCs in Eucalyptus leaves play a role in defense against herbivores and possess various bioactivities of pharmaceutical interest nih.govfrontiersin.org.

The distribution of these compounds varies among Eucalyptus species. A survey of 41 Eucalyptus species identified masses characteristic of FPCs in 27 species, with sideroxylonals being the most frequently identified group. Notably, known FPCs were absent in the informal subgenus Monocalyptus anu.edu.au.

Phlorotannins in Brown Seaweed (Ecklonia cava)

Brown seaweeds, including Ecklonia cava, are a significant source of phlorotannins mdpi.comscielo.org.mxfsai.ie. Phlorotannins are a class of polyphenolic compounds exclusively found in brown algae, structurally distinct from terrestrial plant polyphenols mdpi.comfsai.ie. They are polymers of phloroglucinol (1,3,5-trihydroxybenzene) linked in various configurations scielo.org.mxfsai.iemdpi.comcaldic.com. These polymers can range in complexity, with some phlorotannins containing up to 31 phloroglucinol units chemicalbook.com.

Ecklonia cava is particularly rich in phlorotannins, which are considered the main constituents responsible for its biological activities scielo.org.mx. Major phlorotannins isolated from Ecklonia cava include eckol, dieckol (B191000), 8,8′-bieckol, phlorofucofuroeckol-A, and triphlorethol-A scielo.org.mxmdpi.comnih.gove-algae.org. These compounds are formed via the polyketide pathway scielo.org.mx. Studies have quantified the presence of major phlorotannins in Ecklonia cava. For instance, dieckol and phlorofucofuroeckol-A were found to represent 9.2 × 10⁻⁴% and 6.4 × 10⁻⁴% of the methanol (B129727) extract, respectively, in one study scielo.org.mx. The concentration of phlorotannins can vary within the seaweed, with mature thalli containing higher levels of dieckol than young thalli, and blade tissue containing more phlorotannins than the stipe and holdfast amazon.com.

Phlorotannins from Ecklonia cava have been associated with various biological effects, including antioxidant, anti-inflammatory, and cytoprotective properties e-algae.org. For example, dieckol has demonstrated stable antioxidant activity even at elevated temperatures e-algae.org. Phlorotannins from Ecklonia cava have also shown inhibitory effects on enzymes and protective effects against oxidative stress caldic.comvulcanchem.com.

Here is a table summarizing some major phlorotannins found in Ecklonia cava:

| Compound | Source | Notes |

| Eckol | Ecklonia cava | Phlorotannin |

| Dieckol | Ecklonia cava | Major phlorotannin, thermostable antioxidant e-algae.orgamazon.com |

| 8,8′-Bieckol | Ecklonia cava | Phlorotannin |

| Phlorofucofuroeckol-A | Ecklonia cava | Phlorotannin |

| Triphlorethol-A | Ecklonia cava | Phlorotannin |

Other Natural Sources of Phloroglucinol Derivatives

Beyond Eucalyptus and brown seaweeds, phloroglucinol derivatives are found in a diverse range of other natural sources. These compounds are widely distributed in plants, marine organisms, and microorganisms chemicalbook.com. For instance, the coastal woodfern (Dryopteris arguta) and Dryopteris crassirhizoma contain acyl derivatives of phloroglucinol wikipedia.org. Flavaspidic acid, a phloroglucinol derivative, is believed to contribute to the anthelmintic activity of the root of Dryopteris filix-mas wikipedia.org.

Certain bacteria, such as Pseudomonas fluorescens, produce phloroglucinol, phloroglucinol carboxylic acid, and diacetylphloroglucinol (DAPG) wikipedia.orgnih.gov. DAPG is a significant phloroglucinol derivative produced by plant-beneficial Pseudomonas species and plays a role in the biological control of plant pathogens due to its broad-spectrum antimicrobial activity nih.govnih.gov.

The genus Hypericum is another notable source, with over a thousand phloroglucinol derivatives characterized, including acylphloroglucinols nih.govnih.gov. These compounds often exhibit antiviral, antibacterial, and antifungal activities nih.gov. Other plants reported to contain phloroglucinol or its derivatives include Artemisia dolosa, Koenigia coriaria, blueberry plants, carob bean, and garlic plants chemicalbook.comthegoodscentscompany.com. Humulone, a phloroglucinol derivative with isoprenoid side-chains, is found in the resin of mature hops (Humulus lupulus) wikipedia.org.

Biomimetic Approaches to Phloroglucinol Synthesis

Biomimetic synthesis aims to replicate natural biosynthetic pathways in a laboratory setting. Several biomimetic approaches have been explored for the synthesis of phloroglucinol derivatives, often inspired by their proposed biogenesis in plants and microorganisms utk.eduresearchgate.netnih.govacs.orgfigshare.com.

One strategy involves the use of biogenetic building blocks to construct complex phloroglucinol structures researchgate.netacs.org. For example, the synthesis of certain cinnamoylphloroglucinol collections has been achieved in a few steps starting from commercially available 1,3,5-benzenetriol (phloroglucinol) researchgate.net.

Another approach focuses on mimicking the reactions involved in the formation of phloroglucinol-terpene adducts, common in Eucalyptus species researchgate.netanu.edu.au. This can involve reactions that join a phloroglucinol moiety with a terpene unit, sometimes through intermediates like ortho-quinone methides nih.gov. Biomimetic syntheses of euglobals and robustadials, types of phloroglucinol-terpene adducts found in Eucalyptus, have been reported researchgate.netanu.edu.au.

Biomimetic strategies have also been applied to synthesize novel phloroglucinol derivatives or to elucidate proposed biosynthetic routes. This includes the synthesis of ascorbyl phloroglucinol by mimicking the ascorbylation of phenolic natural products utk.edu. Such approaches not only provide synthetic routes to these complex molecules but also offer insights into their natural formation pathways nih.govacs.org.

Here is a table outlining some examples of compounds synthesized using biomimetic approaches:

| Compound Class | Natural Source (often) | Biomimetic Approach Focus |

| Cinnamoylphloroglucinols | Plants | Using biogenetic building blocks |

| Phloroglucinol-terpene Adducts (Euglobals, Macrocarpals, Robustadials) | Eucalyptus | Coupling phloroglucinol with terpene moieties, often via reactive intermediates |

| Ascorbyl phloroglucinol | Tea plants | Mimicking ascorbylation of phenols |

| Myrcaulones | Chamelaucium uncinatum | Utilizing hetero-Diels-Alder and ring contraction reactions figshare.com |

Advanced Synthesis and Chemical Modification of Phloroglucinol

Synthetic Methodologies for Phloroglucinol and its Derivatives

Various synthetic approaches have been developed for the preparation of phloroglucinol and its diverse derivatives, ranging from traditional chemical methods to more recent green chemistry techniques.

Total Synthesis Approaches to Naturally Occurring Phloroglucinols

Total synthesis of naturally occurring phloroglucinols often involves multi-step strategies to construct the complex molecular architectures found in nature. Phloroglucinol itself can be synthesized through methods such as the hydrolysis of benzene-1,3,5-triamine (B91009) or its derivatives, a route that highlights the compound's existence in an imine tautomeric form susceptible to hydrolysis. wikipedia.org Historically, phloroglucinol was first prepared from phloretin (B1677691). wikipedia.org

Syntheses of various natural phloroglucinols, including acylphloroglucinols, robustadials, and polycyclic forms, have been reported. anu.edu.au For instance, the total synthesis of monomeric phloroglucinols, such as those isolated from Myrtus communis, has been achieved through stereoselective reduction as a key step. researchgate.netacs.org The synthesis of complex natural products containing the phloroglucinol motif often involves ingenious strategies to functionalize the core structure at multiple positions. researchgate.net Total synthesis efforts have also targeted [3.3.1] bridged bicyclic phloroglucinol natural products like hyperforin (B191548) and garsubellin A, employing reactions such as Claisen rearrangements, ring-closing metathesis, and intramolecular Wacker cyclizations. nih.gov

Specific examples of total synthesis include that of cyperaquinone (B1198646) and conicaquinone, starting from phloroglucinol. publish.csiro.au The synthesis of grandinol, a monomeric acylphloroglucinol, has been achieved through different routes, often involving Friedel-Crafts acylation as a key step. anu.edu.au

Strategies for Functionalization of the Phloroglucinol Moiety

Functionalization of the phloroglucinol moiety is crucial for synthesizing a wide array of derivatives with tailored properties. Common strategies include acylation, alkylation, and C-alkylation. anu.edu.au

Acylation can be performed using acyl chlorides, anhydrides, alkyl nitriles (via the Houben-Hoesch reaction), and occasionally carboxylic acids. anu.edu.au Friedel-Crafts acylation is a widely used method for synthesizing acylphloroglucinols, utilizing Lewis acids like zinc chloride or aluminum chloride. anu.edu.au Other methods include Fries migration of esters and nuclear acylation in the presence of polyphosphoric acid. anu.edu.au

Alkylation of phloroglucinol can occur at the oxygen atoms (O-alkylation) using reagents such as diazomethane, dimethyl sulfate, or methyl iodide, or at the carbon atoms (C-alkylation), most often methylation, using dimethyl sulfate, alkyl iodide, or bromide in the presence of an alkali. anu.edu.au

More advanced functionalization strategies involve transition-metal-catalyzed C-H activation for C-C bond formation and organocatalytic enantioselective Friedel-Crafts alkylation of phloroglucinol derivatives. researchgate.net The introduction of heterodifunctional halogenoacidic linkers through nucleophilic substitution reactions has also been explored for rapid and clean functionalization, particularly using green chemistry techniques like microwave and ultrasound irradiation. mdpi.com

Green Chemistry Approaches in Phloroglucinol Oligomerization

Green chemistry approaches are being explored to develop environmentally friendly methods for synthesizing phloroglucinol derivatives, particularly oligomers. A facile green synthesis of methylene-bridged phloroglucinol oligomers has been achieved using nonthermal dielectric barrier discharge (DBD) plasma in methanolic solution. snu.ac.krnih.govtandfonline.comtandfonline.com This method allowed for the convenient oligomerization of phloroglucinol into compounds such as a dimer, trimer, tetramer, and a novel pentamer (pentaphlorin) connected by methylene (B1212753) linkages. tandfonline.com This green chemical methodology is reported to require less time and cost compared to conventional synthetic methods. tandfonline.com

Synthesis of Phloroglucinol-Based Derivatives

The synthesis of derivatives is a significant aspect of phloroglucinol chemistry, leading to compounds with diverse structures and biological activities.

Acylphloroglucinol Derivatives

Acylphloroglucinol derivatives represent a large group of naturally occurring and synthetic compounds with various biological activities. nih.govnih.gov Their synthesis commonly involves acylation reactions of phloroglucinol or its alkylated forms. anu.edu.au Friedel-Crafts acylation with acyl chlorides or anhydrides is a prominent method. anu.edu.au The Houben-Hoesch reaction, using alkyl nitriles, is another important route for synthesizing acylphloroglucinols. anu.edu.au

Research has focused on synthesizing natural-product-based acylphloroglucinol derivatives to identify compounds with specific activities, such as antifungal properties. nih.govacs.org Studies have investigated the structure-activity relationships of various acylphloroglucinol derivatives, indicating that the position and type of acyl and alkyl groups influence their biological effects. nih.govacs.orgucl.ac.uk For example, 2,4-diacyl- and 2-acyl-4-alkylphloroglucinols have shown higher antifungal activity compared to O-alkyl-acylphloroglucinols. nih.govacs.org

Data on the synthesis and activity of acylphloroglucinol derivatives can be found in detailed research findings. For instance, a four-step synthesis method was designed for a specific antibacterial acylphloroglucinol derivative. ucl.ac.uk

Chalcone (B49325) and Chromanone Derivatives

Phloroglucinol serves as a valuable starting material for the synthesis of chalcone and chromanone derivatives, which are classes of compounds with significant biological activities. uio.nouio.noaip.orgaip.org

Chalcones based on phloroglucinol can be synthesized through Claisen-Schmidt condensations of appropriate aldehydes with methyl ketones derived from phloroglucinol. uio.nouio.no A novel class of fluoro-substituted tris-chalcones has been synthesized from phloroglucinol and corresponding benzaldehydes using a three-step method. nih.gov

Chromanone derivatives can be synthesized from phloroglucinol, often via chalcone intermediates. uio.nouio.no Chalcones containing a 6'-hydroxyl group can undergo spontaneous cyclization to form chromanones. uio.nouio.no A synthetic scheme for robustadial A, a chromanone derivative, involves starting from phloroglucinol and an α,β-unsaturated acid derivative via a chromanone intermediate. uio.no The synthesis of chromones, which share the core chromanone structure, can be achieved under acidic or basic conditions, with classical methods involving intramolecular condensation. ijrpc.com

The synthesis of these derivatives allows for the exploration of their biological properties. For example, phloroglucinol-based chalcones and chromanones have been evaluated for activities such as antimalarial effects, 15-lipoxygenase inhibition, and radical scavenging. uio.nouio.no

Phloroglucinol-Terpene Adducts

Phloroglucinol-terpene adducts (PTAs) represent a significant class of natural products, primarily isolated from plant species, particularly Eucalyptus. anu.edu.auresearchgate.net These compounds are characterized by the covalent linkage between a phloroglucinol moiety and one or more terpene units. Based on their structural features, PTAs can be broadly categorized into euglobals, which contain a chroman ring, and macrocarpals, which lack this feature. anu.edu.au

Synthetic efforts towards PTAs have often been inspired by their proposed biosynthetic pathways, frequently involving reactions between activated phloroglucinol precursors and terpene building blocks. researchgate.netnih.govacs.org One common strategy involves the generation of ortho-quinone methide intermediates from stable phloroglucinol precursors, followed by Diels-Alder cycloaddition with a terpene. researchgate.netnih.gov For instance, biomimetic syntheses of euglobals have been achieved through the oxidative activation of a benzylic site on a phloroglucinol derivative, generating an O-quinone methide that subsequently undergoes a [4+2] cycloaddition with a terpene like β-pinene. anu.edu.au This approach has successfully yielded euglobal skeletons. anu.edu.au

Another synthetic strategy for constructing non-natural euglobals utilizes monoterpenes not typically found in natural variants. This method involves a biomimetic three-component reaction, commencing with a Knoevenagel condensation between a formyl isovalerylphloroglucinol and followed by a [4+2] Diels-Alder cycloaddition with a monoterpene such as α-pinene. anu.edu.au This has allowed for the synthesis of various euglobals in moderate to good yields. anu.edu.au

Recent studies have also explored PTAs involving three biogenetic building blocks, assembling into triketone-phloroglucinol-terpenoid or phloroglucinol-terpenoid-phloroglucinol frameworks, highlighting the structural complexity achievable in this class of compounds. acs.org Biomimetic synthesis based on these building blocks has been successfully applied to construct such complex adducts. acs.org

Polycyclic Polyprenylated Acylphloroglucinols

Polycyclic polyprenylated acylphloroglucinols (PPAPs) are a structurally diverse group of natural products derived from both the mevalonate/methylerythritol phosphate (B84403) and polyketide biosynthetic pathways. acs.org These compounds feature complex polycyclic skeletons adorned with prenyl and acyl groups attached to a phloroglucinol core. acs.orguky.edu Their intricate structures and notable biological activities, including antioxidant, antiviral, and antimitotic properties, have made them attractive targets for total synthesis. acs.orguky.edu

The synthesis of PPAPs presents significant challenges to synthetic chemists due to their bridged, highly oxidized, and substituted systems, often containing multiple contiguous quaternary centers. uky.edursc.org Various synthetic approaches have been developed, frequently relying on the annulation of a three-carbon bridge onto a cyclohexanone (B45756) core, although the specific methods for achieving this annulation can vary. uky.edu Classical carbonyl chemistry has been commonly employed to form the new carbon-carbon bonds required for the polycyclic framework. uky.edu

Innovative synthetic methods and strategies have led to the total synthesis of several natural PPAPs, including well-known examples like hyperforin, garcinol, and plukenetione A. acs.org Some approaches utilize bioinspired domino cyclization reactions as a key step to construct the characteristic polycyclic core. rsc.org For instance, a Me₂AlSEt-promoted domino Dieckmann cyclization has been successfully applied in the divergent synthesis of PPAPs. rsc.org Biomimetic synthesis, inspired by the proposed biosynthetic oxidative cyclizations of precursors, has also proven effective in accessing PPAP natural products. nih.gov

Dimeric and Oligomeric Phloroglucinol Structures

Phloroglucinol can undergo dimerization and oligomerization, leading to compounds with increased complexity and often altered biological profiles compared to the monomer. researchgate.netresearchgate.net These oligomers can be linked through various mechanisms, including methylene bridges or more complex carbon-carbon and carbon-oxygen bonds, sometimes involving the formation of additional rings like chroman systems. anu.edu.autandfonline.com

Naturally occurring dimeric and oligomeric phloroglucinol derivatives are relatively rare, but synthetic methods have been developed to access these structures. tandfonline.com For example, methylene-bridged phloroglucinol oligomers, including dimers, trimers, tetramers, and even pentamers (e.g., pentaphlorin), have been synthesized using techniques like nonthermal dielectric barrier discharge (DBD) plasma in methanolic solution. tandfonline.comtandfonline.com This method has demonstrated efficient oligomerization, yielding a mixture of products with varying degrees of polymerization. tandfonline.comtandfonline.com

The formation of dimeric phloroglucinols can also involve the construction of fused ring systems. For instance, some dimeric phloroglucinols possess polycyclic skeletons with a dihydropyrano[3,2-d]xanthene tetracyclic core. researchgate.net Synthetic strategies for dimeric phloroglucinols can be inspired by biomimetic approaches, utilizing stable phloroglucinol precursors and reductive activation to generate reactive intermediates that undergo subsequent coupling reactions. researchgate.netacs.org

Research into dimeric and oligomeric phloroglucinols is ongoing, with studies exploring their synthesis and potential biological activities. tandfonline.comnih.gov The complexity of these structures and the diverse linkage patterns contribute to a wide range of potential derivatives.

Engineering and Optimization of Synthetic Pathways

Engineering and optimizing synthetic pathways for phloroglucinol and its derivatives are crucial for efficient and sustainable production, particularly for industrial applications. While chemical synthesis of phloroglucinol exists, it often faces challenges such as high costs and environmental concerns. nih.gov This has led to increased interest in alternative approaches, including biosynthesis and in vitro synthetic systems. nih.govresearchgate.netd-nb.info

Metabolic engineering of microorganisms, such as Escherichia coli and Yarrowia lipolytica, has been explored for the biosynthesis of phloroglucinol from renewable feedstocks like glucose or acetate (B1210297). nih.govresearchgate.net These approaches involve modifying metabolic pathways to enhance the production of precursors, such as malonyl-CoA, and overexpressing key enzymes like phloroglucinol synthase (PhlD). nih.govresearchgate.net Strategies include providing direct carbon sources like acetate, overexpressing relevant enzymes (e.g., acetyl-CoA synthetase, acetyl-CoA carboxylase), and knocking out competing pathways to redirect carbon flux towards phloroglucinol synthesis. nih.govresearchgate.net Optimization of culture conditions, including fermentation strategies, has also been employed to improve phloroglucinol titer and yield in engineered strains. researchgate.net

In vitro synthetic biosystems offer another avenue for phloroglucinol production, allowing for controlled enzymatic reactions outside of a living cellular environment. d-nb.info These systems can convert precursors like acetate into phloroglucinol through the combined activity of specific enzymes and required cofactors. d-nb.info Optimization of such in vitro systems has demonstrated high yields of phloroglucinol from acetate, suggesting their potential as feasible industrial alternatives to traditional chemical synthesis. d-nb.info

Beyond the core phloroglucinol molecule, pathway engineering can also be applied to the biosynthesis of more complex phloroglucinol derivatives. Understanding the biosynthetic pathways of natural phloroglucinol compounds, including the formation of acylphloroglucinols, prenylated derivatives, and their subsequent oligomerization or conjugation with terpene units, is essential for engineering microbial cell factories or in vitro systems for their production. researchgate.net Advances in synthetic biology and metabolic engineering tools provide opportunities for customizing and optimizing these pathways to produce a wide range of phloroglucinol-based structures. core.ac.uk

Pharmacological and Biological Activities of Phloroglucinol and Its Derivatives

Mechanisms of Pharmacological Action

The pharmacological actions of phloroglucinol and its derivatives are attributed to their interactions with specific molecular targets and pathways within biological systems.

Antispasmodic Mechanisms: Inhibition of Voltage-Dependent Calcium Channels and Modulation of Cyclic Nucleotides

Phloroglucinol is known for its antispasmodic properties, primarily acting by inhibiting smooth muscle contractions. wjgnet.compatsnap.com This effect is believed to involve the direct inhibition of voltage-dependent calcium channels in smooth muscle. wjgnet.com By reducing the influx of calcium ions, which are essential for muscle contraction, phloroglucinol promotes muscle relaxation. wjgnet.compatsnap.com

Additionally, phloroglucinol may modulate cyclic nucleotides such as cyclic AMP (cAMP) and cyclic GMP (cGMP). patsnap.com These cyclic nucleotides are crucial secondary messengers in cellular signaling, and elevated levels can lead to smooth muscle relaxation. patsnap.com Phloroglucinol's ability to influence these pathways contributes to its antispasmodic effects. patsnap.com

Antioxidant Activity and Free Radical Scavenging

Phloroglucinol demonstrates significant antioxidant activity through the scavenging of various free radicals. nih.govijpsr.comresearchgate.net Studies have shown its concentration-dependent radical scavenging effects against nitric oxide (NO), superoxide (B77818) anions (O2−), and hydroxyl radicals (·OH). nih.govijpsr.com This scavenging ability helps protect cells and tissues from oxidative damage caused by reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.gov

Research indicates that phloroglucinol can attenuate oxidative stress induced by various free radical generators in cell cultures. nih.gov It has been shown to increase cell viability and decrease lipid peroxidation in a concentration-dependent manner. nih.gov The antioxidant potential of phloroglucinol suggests its possible role in mitigating oxidative stress-related diseases and delaying processes like stress-induced premature senescence. nih.gov

Table 1: In Vitro Radical Scavenging Activities of Phloroglucinol ijpsr.com

| Radical | IC50 (µg/ml) |

| DPPH | 42 ± 1.00 |

| Nitric oxide | 53.66 ± 1.52 |

| Superoxide | 102 ± 2.00 |

| Hydroxyl | 180 ± 3.60 |

| Hydrogen peroxide | 52.3 ± 1.52 |

Note: IC50 values represent the concentration required for 50% inhibition of the respective radical.

Anti-inflammatory Pathways: Modulation of iNOS and NF-κB

Phloroglucinol and its derivatives exhibit anti-inflammatory properties by modulating key inflammatory mediators and pathways, including inducible nitric oxide synthase (iNOS) and nuclear factor kappa B (NF-κB). researchgate.netmdpi.comnih.govnih.govjneonatalsurg.com iNOS is an enzyme responsible for producing nitric oxide, a molecule involved in inflammatory responses. NF-κB is a transcription factor that regulates the expression of numerous genes involved in inflammation. researchgate.netmdpi.comnih.govjneonatalsurg.com

Studies have shown that phloroglucinol-based derivatives can inhibit the activity of both iNOS and NF-κB. mdpi.comnih.gov For instance, certain diacylphloroglucinol and alkylated acylphloroglucinol compounds have demonstrated inhibitory effects on iNOS and NF-κB with specific IC50 values. mdpi.comnih.gov This modulation of inflammatory pathways suggests the potential of phloroglucinol derivatives as anti-inflammatory agents. mdpi.comnih.govnih.govjneonatalsurg.com

Table 2: Inhibitory Activities of Phloroglucinol Derivatives against iNOS and NF-κB mdpi.comnih.gov

| Compound | iNOS IC50 (µM) | NF-κB IC50 (µM) |

| Diacylphloroglucinol (Compound 2) | 19.0 | 34.0 |

| Alkylated acylphloroglucinol (Compound 4) | 19.5 | 37.5 |

Note: IC50 values represent the concentration required for 50% inhibition of the respective target.

Enzyme Inhibitory Activities (e.g., α-glycosidase, acetylcholinesterase, butyrylcholinesterase, carbonic anhydrase)

Phloroglucinol derivatives have been investigated for their inhibitory activities against a range of metabolic enzymes, including α-glycosidase, acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and human carbonic anhydrase (hCA) isoforms I and II. researchgate.netcapes.gov.brnih.govnih.gov Inhibition of these enzymes can have implications for conditions such as type 2 diabetes mellitus (α-glycosidase), Alzheimer's disease (AChE and BChE), and glaucoma or epilepsy (carbonic anhydrase). nih.gov

Novel phloroglucinol derivatives have demonstrated potent inhibitory effects on these enzymes, often at nanomolar concentrations. researchgate.netcapes.gov.brnih.govnih.gov For example, studies have reported Ki values in the nanomolar range for the inhibition of AChE, BChE, α-glycosidase, hCA I, and hCA II by synthesized phloroglucinol derivatives. researchgate.netcapes.gov.brnih.govnih.gov These findings highlight the potential of phloroglucinol-based compounds as enzyme inhibitors with therapeutic relevance. nih.govnih.gov

Table 3: Enzyme Inhibitory Activities of Phloroglucinol Derivatives (Representative Data) researchgate.netcapes.gov.brnih.govnih.gov

| Enzyme | Ki Range (nM) |

| Acetylcholinesterase (AChE) | 1.09 - 38.13 |

| Butyrylcholinesterase (BChE) | 0.24 - 69.08 |

| α-glycosidase | 0.93 - 51.10 |

| Carbonic Anhydrase I (hCA I) | 1.80 - 203.38 |

| Carbonic Anhydrase II (hCA II) | 1.14 - 171.96 |

Note: Ki values represent the inhibition constant.

Antiglycation Mechanisms via Carbonyl Intermediate Entrapment

Phloroglucinol has shown potential as an anti-glycation agent. plos.orgnih.govplos.orgdctabudhabi.aedntb.gov.ua Glycation, a non-enzymatic reaction between sugars and proteins or lipids, leads to the formation of advanced glycation end products (AGEs), which are implicated in the pathogenesis of age-related disorders and diabetes mellitus. plos.orgnih.govplos.org

Research suggests that phloroglucinol inhibits glycation by entrapping reactive carbonyl intermediates, which are precursors to AGEs. plos.orgnih.govplos.orgdctabudhabi.aedntb.gov.ua Studies using models like the Fructose-BSA model have demonstrated that phloroglucinol can significantly decrease the formation of AGEs. plos.orgnih.govplos.orgdctabudhabi.ae Mechanistic investigations, including computational data, support the idea that phloroglucinol's anti-glycation effect is primarily due to its ability to entrap carbonyl moieties rather than blocking lysine (B10760008) residues involved in early glycation steps. plos.orgnih.govplos.org

Biological Activities and Therapeutic Potential

Beyond its specific mechanisms of action, phloroglucinol and its derivatives exhibit a broad spectrum of biological activities, suggesting potential therapeutic applications. These activities include, but are not limited to, antibacterial, antifungal, antiviral, anti-allergic, anti-diabetic, wound healing, and pain reduction effects. researchgate.nettandfonline.comresearchgate.net Phloroglucinols are being explored for their potential in treating various conditions, including neurological diseases, cancer, and intestinal disorders. researchgate.net The diverse biological activities of these compounds highlight their promise for further research and development in various therapeutic areas. researchgate.nettandfonline.comanu.edu.au

Antimicrobial and Antiviral Properties

Phloroglucinol and its derivatives have demonstrated notable antimicrobial properties against various microbial pathogens, including bacteria, fungi, and viruses. tandfonline.comnih.gov The increasing prevalence of antimicrobial-resistant infections highlights the importance of exploring compounds like phloroglucinol for potential therapeutic applications. nih.gov

Antibacterial Effects

Research indicates that phloroglucinol derivatives exhibit antibacterial effects against a range of bacterial strains. tandfonline.comnih.gov Studies have shown activity against Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus. tandfonline.comnih.gov Some phloroglucinol derivatives, particularly acylated ones, have displayed potent inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant concern in public health due to antibiotic resistance. rsc.orgresearchgate.netsci-hub.se For instance, certain acylated phloroglucinol compounds have shown minimum inhibitory concentration (MIC) values significantly lower than that of vancomycin (B549263) against MRSA strains. researchgate.net The proposed mechanisms for the antibacterial action of some derivatives include membrane damage and the induction of reactive oxygen species (ROS)-mediated oxidative stress. researchgate.net

| Compound Type | Bacterial Strain | Activity Observed | Proposed Mechanism(s) | Source(s) |

| Phloroglucinol derivatives | Bacillus subtilis, S. aureus | Antibacterial | Not specified | tandfonline.comnih.gov |

| Acylated phloroglucinol | MRSA | Potent Inhibition | Membrane damage, ROS-mediated oxidative stress | researchgate.net |

| Phloroglucinol-terpenoid adducts | S. aureus (including MRSA strains) | Significant Antibacterial | Disrupting bacterial cell membrane (polarization and integrity) | rsc.org |

Antiviral Effects (e.g., HIV, Herpes, Enterovirus, SARS-CoV-19)

Phloroglucinols have demonstrated effectiveness against various viruses in in vitro studies, including human immunodeficiency virus (HIV), herpes, and enterovirus. tandfonline.comnih.govscispace.com Preliminary data, particularly from docking analysis, suggests that these compounds may also be effective against SARS-CoV-19. tandfonline.comnih.govscispace.com The exploration of marine-derived bioactive metabolites, including phloroglucinol and its derivatives, is considered a promising avenue for identifying potential antiviral compounds. nih.gov

Antifungal Activity

Phloroglucinol derivatives have shown strong antifungal activity against various pathogenic fungi. frontiersin.orgacs.orgnih.gov Studies have investigated their effects on dermatophytes such as Trichophyton rubrum, Trichophyton mentagrophytes, and Microsporum canis. frontiersin.org Certain methylphloroglucinol derivatives, including aspidin (B1208479) PB, dryofragin, aspidinol, aspidin BB, aspidin AB, and albicanol, have exhibited potent antifungal properties. frontiersin.org The hydroxyl group and specific carbon positions (C-2 or C-6) on the methylphloroglucinol structure are considered active sites influencing antifungal activity. frontiersin.org Introducing different functional groups at these positions can alter the compounds' properties and bioactivity. frontiersin.orgnih.gov

Research has also explored the antifungal activity of phloroglucinol derivatives against plant pathogenic fungi like Botrytis cinerea and Monilinia fructicola. acs.orgnih.gov A specific acylated phloroglucinol derivative, 3-methyl-1-(2,4,6-trihydroxyphenyl) butan-1-one, demonstrated remarkable fungicidal strength against these pathogens, suggesting potential mechanisms involving disruption of spore germination, damage to the fungal cell membrane, and leakage of cellular contents. acs.orgnih.gov Another derivative, 2,4-diproylphloroglucinol (DPPG), has shown broad-spectrum activity against clinically important fungi such as Aspergillus spp. and Candida spp., impairing hyphal growth and spore germination through membrane perturbation. mdpi.com

| Compound Type | Fungal Pathogens | Activity Observed | Proposed Mechanism(s) | Source(s) |

| Methylphloroglucinol derivatives | Trichophyton rubrum, T. mentagrophytes, M. canis | Strong Antifungal | Hydroxyl group and C-2/C-6 positions as active sites | frontiersin.orgnih.gov |

| Acylated phloroglucinol derivative (3-methyl-1-(2,4,6-trihydroxyphenyl) butan-1-one) | Botrytis cinerea, Monilinia fructicola | Remarkable Fungicidal | Disruption of spore germination, cell membrane damage, leakage of cellular contents | acs.orgnih.gov |

| 2,4-diproylphloroglucinol (DPPG) | Aspergillus spp., Candida spp. | Broad-spectrum Antifungal | Membrane perturbation, content leakage | mdpi.com |

Anticancer and Cytotoxic Effects

Phloroglucinol and its derivatives have demonstrated anticancer and cytotoxic effects on various cancer cell lines. researchgate.netnih.govnih.govacs.orgplos.orgrsc.orgmdpi.commdpi.comfrontiersin.org These effects are attributed to various mechanisms, including the induction of apoptosis and the modulation of apoptotic signaling pathways. researchgate.netnih.govspandidos-publications.comcncb.ac.cn

Induction of Apoptosis in Cancer Cells

One of the key mechanisms by which phloroglucinol exerts its anticancer activity is through the induction of apoptosis, or programmed cell death, in cancer cells. researchgate.netnih.govplos.orgcncb.ac.cn Studies on human colon cancer HT-29 cells have shown that phloroglucinol treatment leads to characteristic apoptosis-related changes. researchgate.netnih.govcncb.ac.cn These changes include alterations in Bcl-2 family proteins, the release of cytochrome c, and the activation of caspase-3 and caspase-8. researchgate.netnih.govcncb.ac.cn The induction of apoptosis by phloroglucinol has been observed to be concentration-dependent in HT-29 cells. researchgate.netnih.govcncb.ac.cn Phloroglucinol has also been shown to induce apoptosis in breast cancer stem-like cells and liver cancer cells. rsc.orgmdpi.comosti.gov

| Cancer Cell Line | Effect of Phloroglucinol Treatment | Key Apoptotic Markers Affected | Source(s) |

| HT-29 (Colon Cancer) | Induces Apoptosis | Altered Bcl-2 proteins, cytochrome c release, caspase-3/-8 activation | researchgate.netnih.govcncb.ac.cn |

| Breast Cancer Stem-like Cells | Suppresses Tumorigenicity, Decreases CSC population | Affects CSC regulators (Sox2, CD44, Oct4, Notch2, β-catenin) | osti.gov |

| HepG2 (Liver Cancer) | Cytotoxic, Induces Apoptosis | Morphological evidence of cell death | rsc.orgmdpi.com |

Modulation of Apoptotic Signaling Pathways

Phloroglucinol influences various signaling pathways involved in the regulation of apoptosis in cancer cells. In HT-29 colon cancer cells, phloroglucinol has been shown to induce apoptosis via both the extrinsic and intrinsic cell death signaling pathways. nih.gov It upregulates pro-apoptotic proteins and downregulates anti-apoptotic proteins, leading to caspase activation. nih.gov Specifically, phloroglucinol-induced apoptosis in HT-29 cells is associated with the activation of caspase-3, -8, and -9. nih.gov The balance between pro-apoptotic and anti-apoptotic Bcl-2 family members is a critical determinant in initiating the intrinsic apoptosis pathway, and phloroglucinol affects this balance. nih.govmdpi.com

Furthermore, phloroglucinol has been reported to induce apoptosis through the regulation of insulin-like growth factor 1 receptor (IGF-1R) signaling pathways in HT-29 cells. spandidos-publications.com It inhibits the expression of IGF-1R and downstream regulatory proteins, including those in the PI3K/Akt and Ras/ERK-MAPK pathways, which are involved in cell growth and proliferation. spandidos-publications.combioaccent.org This inhibition contributes to the suppression of cancer cell growth and the induction of apoptosis. spandidos-publications.combioaccent.org In breast cancer stem-like cells, phloroglucinol has been shown to inhibit KRAS and its downstream PI3K/AKT and RAF-1/ERK signaling pathways, which are crucial for maintaining cancer stem cells. osti.gov

Phloroglucinol can also modulate pathways related to oxidative stress and apoptosis. In human retinal pigment epithelium ARPE-19 cells, phloroglucinol attenuated oxidative stress-induced apoptosis by modulating apoptosis regulators like the Bcl-2/Bax ratio and inhibiting caspase-3 activation. mdpi.com In human keratinocytes, phloroglucinol protected against oxidative stress-induced DNA damage and apoptosis by activating the Nrf2/HO-1 signaling pathway. mdpi.com

| Signaling Pathway Involved | Effect of Phloroglucinol | Outcome in Cancer Cells | Source(s) |

| Extrinsic and Intrinsic Apoptosis Pathways | Modulation | Upregulation of pro-apoptotic proteins, downregulation of anti-apoptotic proteins, caspase activation | nih.gov |

| IGF-1R Signaling Pathway | Inhibition | Inhibition of downstream PI3K/Akt and Ras/ERK-MAPK pathways | spandidos-publications.combioaccent.org |

| KRAS Signaling Pathway | Inhibition | Inhibition of downstream PI3K/AKT and RAF-1/ERK pathways | osti.gov |

| Nrf2/HO-1 Signaling Pathway | Activation | Protection against oxidative stress-induced apoptosis | mdpi.com |

Anti-diabetic and Metabolic Regulation Properties

Phloroglucinol (PHG) has demonstrated potential in the prevention and management of metabolic disorders, particularly non-alcoholic fatty liver disease (NAFLD) and insulin (B600854) resistance. mdpi.comresearchgate.netnih.gov Research in animal models and pilot human studies has explored its effects on liver steatosis, insulin sensitivity, mitochondrial function, and glycemic control. mdpi.comresearchgate.netnih.gov

Prevention of Liver Steatosis and Insulin Resistance

Studies in Wistar rats fed a high-fat diet (HFD) showed that PHG treatment for 10 weeks significantly reduced fasting hyperglycemia, improved impaired insulin responses, and mitigated liver steatosis despite not preventing HFD-induced weight gain. mdpi.comresearchgate.netnih.govdntb.gov.ua This protective effect on liver steatosis and insulin resistance was not attributed to changes in hepatic lipogenesis or activation of AMP-activated protein kinase (AMPK). mdpi.comresearchgate.netnih.gov

Impact on Mitochondrial Function and ATP Production

PHG treatment has been shown to improve mitochondrial function. In the context of NAFLD, PHG reduced oxidative stress, enhanced ATP production, and increased anti-oxidant enzyme activity in rat models. mdpi.comresearchgate.netnih.gov Mitochondrial dysfunction, characterized by impaired oxidative capacity and ATP synthesis, is implicated in the development of obesity and metabolic diseases. mdpi.comfrontiersin.orgfrontiersin.org PHG's ability to enhance ATP production and reduce oxidative damage at the mitochondrial level suggests a mechanism for its beneficial metabolic effects. mdpi.comresearchgate.netnih.govresearchgate.net

Improvement of Postprandial Glycemic Control

A pilot intervention involving pre-diabetic men indicated PHG's efficacy in improving postprandial glycemic control and altering lipid metabolism. mdpi.comresearchgate.netnih.gov Additionally, a phlorotannin constituent of Ecklonia cava, 2,7″-phloroglucinol-6,6′-bieckol, has been shown to alleviate postprandial hyperglycemia in diabetic mice. tandfonline.com This derivative exhibited strong inhibitory effects against α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. tandfonline.com The IC50 values for 2,7″-phloroglucinol-6,6′-bieckol against α-glucosidase and α-amylase were 23.35 μM and 6.94 μM, respectively, demonstrating higher effectiveness compared to acarbose (B1664774) (IC50 values of 130.04 μM and 165.12 μM, respectively). tandfonline.com Oral intake of this derivative significantly decreased postprandial blood glucose levels in both diabetic and normal mice. tandfonline.com

Here is a table summarizing the effects of 2,7″-phloroglucinol-6,6′-bieckol on α-glucosidase and α-amylase activity compared to acarbose:

| Compound | α-glucosidase IC50 (μM) | α-amylase IC50 (μM) |

| 2,7″-Phloroglucinol-6,6′-bieckol | 23.35 | 6.94 |

| Acarbose | 130.04 | 165.12 |

Antinociceptive and Antispasmodic Applications

Phloroglucinol is recognized for its antispasmodic properties and is used to treat pain caused by smooth muscle dysfunction in the digestive, biliary, urinary, and uterine tracts. vinmec.common-pharmacien-conseil.comnih.govcenturionhealthcare.com It is considered effective in reducing contractions of smooth muscles and alleviating associated pain. nih.gov This effect is reported to be more pronounced in spasmodic muscles compared to smooth muscles in a normal physiological state. nih.gov Phloroglucinol is thought to exert its antispasmodic effects by directly inhibiting voltage-dependent calcium channels on smooth muscle cells. vinmec.com Derivatives of phloroglucinol, such as uliginosin B, a dimeric acylphloroglucinol from Hypericum species, have also demonstrated antinociceptive activity in mice, involving the activation of monoaminergic, glutamatergic, and opioid receptors. scielo.brresearchgate.net

Neuro-regenerative Potential

Research suggests that phloroglucinol may possess neuro-regenerative potential. Studies in zebrafish models of liver damage induced by oxidative stress showed that phloroglucinol accelerated liver regeneration. rsc.org While this study focused on liver tissue, the underlying antioxidant and protective mechanisms observed may be relevant to neuronal health and regeneration, as oxidative stress and mitochondrial dysfunction are implicated in neurodegenerative diseases. nih.gov Furthermore, studies exploring neuronal regeneration have identified biomarkers and pathways, including antioxidant response and mitochondrial biogenesis, that are crucial for regenerative potential. neurosciencenews.com Phloroglucinol's ability to enhance Nrf2 activity, a key regulator of antioxidant response, and protect against mitochondrial impairment in cellular models of oxidative stress further supports its potential in this area. nih.govmdpi.com

Osteogenic Effects

Phloroglucinol has shown promise in promoting osteogenic differentiation, which is crucial for bone formation and regeneration. researchgate.netmdpi.com Studies utilizing whey protein isolate (WPI) fibrillar coatings enriched with phloroglucinol on titanium alloy scaffolds demonstrated that higher concentrations of phloroglucinol increased gene expression related to osteogenesis in human bone marrow-derived mesenchymal stem cells (BM-MSCs). researchgate.netmdpi.com These coatings also reduced the pro-inflammatory response of BM-MSCs after biofilm stimulation, highlighting a dual benefit of promoting bone formation while mitigating inflammation at implant surfaces. researchgate.netmdpi.com Phloroglucinol's antioxidant and anti-inflammatory properties may contribute to its protective effect on BM-MSC morphology under inflammatory conditions, helping to maintain their regenerative capacity. mdpi.commmu.ac.uk

Anthelmintic Properties

Phloroglucinol derivatives have demonstrated anthelmintic properties, indicating potential against parasitic worms. google.comresearchgate.net Research has explored the effectiveness of certain diacyl derivatives of phloroglucinol as anthelmintics. google.com These compounds have shown activity against various helminth infections in animals, including tapeworms such as Moniezia expansa, Taenia solium, and Dipylidium caninum, as well as hookworms like Ancylostoma and Monodontus. google.com Studies have also investigated the anthelmintic potential of phloroglucinol derivatives isolated from natural sources, such as the plant Leucosidea sericea. researchgate.net

One specific phloroglucinol derivative, 3-geranyl-1-(2′-methylbutanoyl)-phloroglucinol, isolated from medicinal plants, exhibited significant anthelmintic activity against Caenorhabditis elegans, causing death in a notable percentage of worms at a specific concentration. nih.gov

Anti-malarial Properties

Phloroglucinol derivatives, particularly those found in plants, have shown promising anti-malarial activity against the malaria parasite Plasmodium falciparum. nih.govnih.govku.ac.keresearchgate.netthieme-connect.com Mallotojaponin (B1202195) C, a phloroglucinol isolated from Mallotus oppositifolius, has demonstrated both antiplasmodial and cytocidal activities against P. falciparum. nih.gov Simple prenylated phloroglucinols have also shown comparable antiplasmodial activities to mallotojaponin C. nih.gov

Hyperforin (B191548), a prenylated acylphloroglucinol, has been found to be active against P. falciparum with activity in the micromolar range. nih.govresearchgate.net Studies on hyperforin and its derivatives have indicated that the anti-malarial activity is not critically dependent on its sensitivity to autooxidation or the presence of unsaturation on the prenyl residues. nih.gov Other related phloroglucinols, such as hop beta-acids and usnic acid enantiomers, showed only marginal activity, suggesting hyperforin represents a distinct anti-malarial chemotype. nih.govresearchgate.net A new phloroglucinol derivative isolated from Hypericum calycinum also demonstrated interesting anti-malarial activity in in vitro tests. thieme-connect.com

Anti-leishmanial Properties

Phloroglucinol derivatives have exhibited anti-leishmanial properties against Leishmania species, the parasites responsible for leishmaniasis. nih.govcambridge.orgresearchgate.netvetdergikafkas.orgnih.govtandfonline.com Formylated phloroglucinols have shown activity against L. donovani promastigotes. cambridge.org Prenylated acylphloroglucinols, such as lindbergins E–I, have demonstrated activity against L. braziliensis and L. amazonensis. cambridge.org Phloroglucinol-terpene adducts have also shown activity against L. donovani promastigotes. nih.govcambridge.org

Studies on acylphloroglucinols and a benzophenone (B1666685) isolated from Hypericum species, namely cariphenone A, isouliginosin B, and uliginosin B, have shown potent activity against both promastigote and amastigote forms of Leishmania amazonensis. cambridge.orgresearchgate.netnih.gov These compounds induced mitochondrial hyperpolarization and reactive oxygen species production in promastigotes. cambridge.orgnih.gov Synergistic interactions have been observed when certain combinations of these compounds were tested against promastigotes. cambridge.orgnih.gov

Here is a table summarizing some of the anti-leishmanial activities of Phloroglucinol derivatives:

| Compound | Source | Leishmania Species | Form | IC₅₀ (µM) | Reference |

| Formylated phloroglucinols | - | L. donovani | Promastigotes | 88.24-244 | cambridge.org |

| Lindbergins E–I | - | L. braziliensis | Promastigotes | 13.6–87.7 | cambridge.org |

| Lindbergins E–I | - | L. amazonensis | Promastigotes | 16.3–151.3 | cambridge.org |

| Phloroglucinol-terpene adducts | - | L. donovani | Promastigotes | 0.62–7.68 | nih.govcambridge.org |

| Cariphenone A | Hypericum sp. | L. amazonensis | Promastigotes | 10.5 | cambridge.orgnih.gov |

| Isouliginosin B | Hypericum sp. | L. amazonensis | Promastigotes | 17.5 | cambridge.orgnih.gov |

| Uliginosin B | Hypericum sp. | L. amazonensis | Promastigotes | 11.3 | cambridge.orgnih.gov |

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of phloroglucinol and its derivatives influences their biological activities. nih.govfrontiersin.orgfrontiersin.orgmdpi.comacs.orgnih.govresearchgate.netinnovareacademics.inresearchgate.netnih.gov These studies aim to identify the key structural features responsible for a particular activity and guide the design of more potent and selective compounds. frontiersin.orgfrontiersin.org

Correlation of Structural Features with Biological Activities

SAR studies on phloroglucinol derivatives have revealed correlations between specific structural features and their biological effects. For instance, in the context of anti-leishmanial activity of phloroglucinol-terpene adducts, the lipophilic character (CLogP), isoelectric point, Haray index, and Platt index have been identified as important factors. nih.gov For anti-tumor activity of certain phloroglucinol derivatives, the presence of a carbonyl group has been shown to be essential, with carbonylic oxygens potentially serving as binding sites for target molecules. researchgate.net

Studies on anti-inflammatory activities of phloroglucinol-based derivatives have indicated that diacylphloroglucinol and alkylated acylphloroglucinol structures can inhibit inflammatory mediators like iNOS and NF-κB. mdpi.com The position of active groups can also play an important role in structure-antioxidant activity relationships, with the ortho position often being more active due to intramolecular hydrogen bonding. researchgate.net

Influence of Substituents and Molecular Modifications on Efficacy

The introduction of different substituents and molecular modifications to the phloroglucinol scaffold can significantly influence the efficacy and spectrum of biological activities. cambridge.orgvetdergikafkas.orgmdpi.comacs.orgresearchgate.netinnovareacademics.innih.govfrontiersin.org For example, in the development of anti-MRSA agents based on acylphloroglucinols, tailoring the acyl moiety has been found to be a prerequisite for antibacterial activity. nih.gov Lipophilicity, rather than just the size of the hydrophobic acyl tail, appears to be a dominant factor in determining activity potency. nih.gov

Modifications around the phloroglucinol scaffold have been explored to enhance various activities, including antifungal and anti-tumor properties. mdpi.comresearchgate.net Introducing antifungal pharmacophores, such as allylamine, into methylphloroglucinol has been investigated to increase antifungal activity. mdpi.comresearchgate.net For anti-tumor agents, various modifications of phloroglucinol compounds have been synthesized and evaluated for their antiproliferative activities. researchgate.net

In the context of anti-leishmanial activity, different phloroglucinol derivatives, such as formylated, prenylated, and terpene adducts, exhibit varying levels of potency, highlighting the impact of structural variations. nih.govcambridge.org For example, prenylated acylphloroglucinols and phloroglucinol-terpene adducts generally show lower IC₅₀ values (higher activity) compared to some formylated phloroglucinols. nih.govcambridge.org

The elongation of the acyl-bearing aliphatic chain and the presence of an aromatic moiety in certain phloroglucinol derivatives have been shown to enhance enzyme inhibitory activity. innovareacademics.in However, increasing chain length might negatively impact solubility and bioavailability. innovareacademics.in

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish mathematical relationships between the molecular descriptors of compounds and their biological activities. nih.govfrontiersin.orgfrontiersin.orgnih.govresearchgate.net QSAR models can help predict the activity of new, unsynthesized compounds and provide insights into the structural features that are crucial for activity. frontiersin.orgfrontiersin.org

QSAR studies have been applied to phloroglucinol derivatives to predict their biological activities. For instance, a QSAR study was conducted on a series of phloroglucinol-terpene adducts to understand the structural features important for their anti-leishmanial activity. nih.gov This study identified lipophilic character (CLogP), isoelectric point, Haray index, and Platt index as important descriptors influencing the activity. nih.gov The developed QSAR model showed a good correlation with experimental data and was used to predict the anti-leishmanial activity of other similar natural compounds. nih.gov

QSAR modeling has also been performed on phloroglucinol derivatives with anti-tumor properties to predict their biological activities based on molecular features and properties. researchgate.net Using statistical methods like genetic algorithm (GA), robust models have been developed that can explain a significant portion of the variance in activity data. researchgate.net These models have supported findings from SAR studies, indicating the importance of specific functional groups like the carbonyl group for activity. researchgate.net

In the search for new antibiotics, QSAR models have been generated for polycyclic polyprenylated acylphloroglucinols (PPAPs) to estimate their anti-MRSA activities. nih.gov These models, sometimes developed using artificial intelligence training, can help identify promising candidates from large virtual libraries of compounds. nih.gov QSAR commonly utilizes various physicochemical and topological parameters, such as lipophilicity (logP), molecular weight, and topological indices like the Platt index, to build predictive models. frontiersin.orgfrontiersin.org

Analytical Methodologies and Pharmacokinetics of Phloroglucinol

Advanced Analytical Techniques for Phloroglucinol Quantification

Precise and sensitive analytical methods are essential for determining phloroglucinol concentrations in complex samples, including biological fluids and plant extracts.

High-Performance Liquid Chromatography (HPLC) and its Variants (HPLC-DAD, HPLC-MS/MS)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of phloroglucinol. Various detectors and coupled techniques enhance its capabilities.